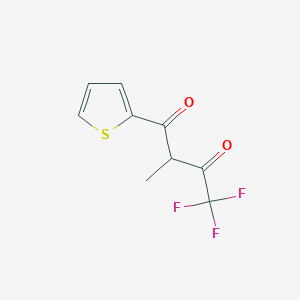

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione

Description

Properties

CAS No. |

346-01-0 |

|---|---|

Molecular Formula |

C9H7F3O2S |

Molecular Weight |

236.21 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-methyl-1-thiophen-2-ylbutane-1,3-dione |

InChI |

InChI=1S/C9H7F3O2S/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3 |

InChI Key |

LNFZYORXYAGXJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the reaction of 1-(2-thienyl)-1-propanone with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions with various reagents.

Hydrolysis: In basic aqueous media, it can decompose into trifluoroacetone and acetylthiophene[][1].

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is a fluorinated compound with significant applications in various fields including organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure, characterized by the presence of trifluoromethyl groups and a thiophene moiety, imparts distinctive properties that enhance its utility in diverse applications.

Physical Properties

The compound exhibits notable physical properties such as:

- High stability due to the presence of fluorine atoms.

- Solubility in organic solvents which facilitates its use in various chemical reactions.

Organic Synthesis

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for:

- Fluorination reactions : The trifluoromethyl group can be utilized to introduce fluorine into other organic molecules.

- Synthesis of heterocycles : The thiophene ring allows for the formation of complex heterocyclic compounds that are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development against bacterial infections.

- Anti-inflammatory drugs : Studies have shown that modifications of this compound can lead to anti-inflammatory activity, which is crucial for developing new treatments for inflammatory diseases.

Materials Science

In materials science, 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is used to create advanced materials:

- Fluorinated polymers : The incorporation of this compound into polymer matrices enhances their thermal and chemical stability.

- Coatings and adhesives : Its unique properties improve the performance of coatings and adhesives used in various industrial applications.

Agricultural Chemistry

The compound's efficacy as a pesticide or herbicide is being explored due to its ability to disrupt biological processes in pests while being stable under environmental conditions.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione exhibited significant antimicrobial activity against several strains of bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of the thiophene ring and trifluoromethyl group in enhancing bioactivity.

Case Study 2: Synthesis of Fluorinated Heterocycles

Research conducted at a leading university focused on synthesizing novel fluorinated heterocycles using this compound as a precursor. The resulting compounds showed promising results in preliminary biological assays, suggesting potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. Studies indicate that it is a potent inhibitor of carboxylesterase activity and can inhibit mitochondrial complex II activity . These interactions affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other β-diketones with aryl or heteroaryl substituents. Key comparisons include:

Substituent Effects on Electronic Properties

- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (CAS 720-94-5): The phenyl group is less electron-rich than thiophene, reducing the enolate’s stability during metal coordination. This derivative is primarily used in luminescent europium complexes .

- 4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione (CAS 893-33-4):

The naphthyl group enhances π-conjugation, increasing UV absorption and photostability. It is a solid (MW 266.22 g/mol) with applications in high-performance ligands for lanthanide complexes . - 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione (CAS 35999-53-2):

The nitro group introduces strong electron-withdrawing effects, making this derivative highly acidic. It is used in advanced organic syntheses and as a precursor for nitro-functionalized chalcones .

Physical and Chemical Properties

Biological Activity

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione (CAS Number: 346-01-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₇F₃O₂S

- Molecular Weight : 236.21 g/mol

- Density : 1.358 g/cm³

- Boiling Point : 277.3 ºC at 760 mmHg

- Flash Point : 121.5 ºC

Biological Activity Overview

Research has indicated that compounds with similar structures to 4,4,4-trifluoro derivatives exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the trifluoromethyl group is often associated with enhanced biological activity due to its influence on molecular interactions.

1. Anti-Cancer Activity

Recent studies have shown that derivatives of thiophenes and diketones possess significant anti-cancer properties. For instance:

- A study on related compounds demonstrated that they inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The compounds exhibited cytotoxic effects with IC₅₀ values in the low micromolar range .

2. PPAR Ligand Activity

The compound's structural features suggest potential activity as a ligand for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation and cellular differentiation:

- Research indicates that compounds with trifluoromethyl and thiophene groups can act as PPARγ agonists, promoting glucose uptake and exhibiting anti-diabetic effects in vitro . The lipophilicity contributed by the trifluoromethyl group enhances binding affinity to PPAR receptors.

3. Antimicrobial Properties

Compounds similar to 4,4,4-trifluoro derivatives have been evaluated for their antimicrobial activity:

- Studies have reported that thiophene-based compounds exhibit significant antibacterial and antifungal activities against various pathogens, suggesting a promising avenue for further exploration in drug development .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.